molecular formula C30H36N6O9 B158959 N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide CAS No. 70967-97-4

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide

Cat. No.: B158959
CAS No.: 70967-97-4
M. Wt: 624.6 g/mol
InChI Key: LKDMKWNDBAVNQZ-WJNSRDFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) .

After the peptide chain is assembled, the N-terminal is succinylated using succinic anhydride in the presence of a base like pyridine. The final step involves the attachment of the p-nitroaniline group, which is achieved through a reaction with p-nitroaniline and a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline .

Common Reagents and Conditions

The hydrolysis reactions are typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include various proteases such as chymotrypsin, cathepsin G, and subtilisin . The reactions are often monitored spectrophotometrically by measuring the absorbance of p-nitroaniline at 405-410 nm .

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound under alkaline conditions .

Mechanism of Action

The mechanism of action of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide involves its cleavage by proteases at the peptide bond between the phenylalanine and p-nitroaniline residues. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically . The compound binds to the active site of the protease, where specific amino acid residues facilitate the hydrolysis of the peptide bond .

Comparison with Similar Compounds

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is unique due to its specific sequence and the presence of the p-nitroaniline group, which allows for colorimetric detection. Similar compounds include:

These compounds share similar applications but differ in their specificity and detection methods, highlighting the versatility of this compound in biochemical research.

Biological Activity

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (N-Suc-AAPF-pNA) is a synthetic peptide substrate widely utilized in biochemical research, particularly in the study of proteolytic enzymes. This article provides a comprehensive overview of its biological activity, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₅N₃O₉
  • Molecular Weight : 335.27 g/mol
  • Solubility : Soluble in n,n-dimethylformamide and distilled water.

The compound features a sequence of four amino acids: two alanines, one proline, and one phenylalanine, with an N-terminal succinyl group and a p-nitroanilide moiety at the C-terminus. This structure mimics natural substrates for serine proteases, facilitating its role as a substrate in enzymatic reactions.

N-Suc-AAPF-pNA primarily acts as a substrate for various serine proteases, including:

  • Chymotrypsin
  • Cathepsin G
  • Subtilisin

The mechanism involves hydrolysis of the peptide bond between phenylalanine and p-nitroanilide, resulting in the release of p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. This reaction allows researchers to assess protease activity based on the rate of color change due to p-nitroaniline release.

Biochemical Pathways

The compound plays a significant role in proteolysis, affecting several biochemical pathways:

  • Protease Activity : It serves as a model substrate for studying enzyme kinetics and inhibition.
  • Drug Screening : Utilized in high-throughput screening assays to identify potential inhibitors of proteases.
  • Medical Research : Investigates the role of proteases in diseases such as cancer and inflammatory conditions.

Applications in Research

N-Suc-AAPF-pNA is extensively used in various scientific research applications:

ApplicationDescription
Enzyme Activity AssaysQuantifies chymotrypsin-like enzyme activity from diverse biological sources.
Drug DiscoveryEmployed to screen for protease inhibitors.
Biochemical StudiesServes as a model substrate to study kinetics and mechanisms of protease reactions.
Medical ResearchUsed to explore protease roles in diseases like cancer and inflammation.

Case Studies and Research Findings

  • Enzyme Kinetics : A study demonstrated that N-Suc-AAPF-pNA effectively quantifies chymotrypsin activity across various biological sources, highlighting its utility in enzyme kinetics studies.
  • Inhibitor Screening : Research utilizing this compound has successfully identified novel inhibitors against serine proteases involved in inflammatory responses, showcasing its importance in drug discovery .
  • Clinical Relevance : Investigations into the effects of proteolytic enzymes on gluten removal have also employed N-Suc-AAPF-pNA, indicating its versatility beyond traditional enzymatic studies .

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-23(17-20-7-4-3-5-8-20)28(41)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)/t18-,19-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDMKWNDBAVNQZ-WJNSRDFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
Reactant of Route 2
Reactant of Route 2
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
Reactant of Route 3
Reactant of Route 3
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
Reactant of Route 4
Reactant of Route 4
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
Reactant of Route 5
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
Reactant of Route 6
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.